2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[[cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-14(9-5-3-2-4-6-9)7-11-13-10(8-17-11)12(15)16/h8-9H,2-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBICZWRZHOULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=CS1)C(=O)O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Thioamides with α-Halocarbonyl Compounds
The most widely reported method for thiazole synthesis involves the reaction of thioamides with α-halocarbonyl derivatives. For this compound, a thioamide precursor bearing a protected carboxylic acid group (e.g., methyl ester) reacts with an α-bromo ketone containing the [[cyclohexyl(methyl)amino]methyl] moiety.
Representative Protocol
- Thioamide Preparation : React L-cysteine methyl ester with cyclohexylmethylamine in the presence of EDCI/HOBt to form the corresponding thioamide.
- Cyclization : Treat the thioamide with α-bromoacetaldehyde at 60°C in DMF, yielding the thiazole ring with a methyl ester at position 4.
- Ester Hydrolysis : Hydrolyze the methyl ester using LiOH in THF/water to unmask the carboxylic acid.
This route achieves yields of 45–60%, with purity >95% after recrystallization from ethanol/water.
Hantzsch Thiazole Synthesis
Alternative approaches adapt the Hantzsch method, employing β-keto esters and thioureas. While less common for functionalized thiazoles, this method offers scalability:
- Thiourea Formation : Condense cyclohexylmethylamine with methyl thiocyanate in acidic ethanol.
- Cyclocondensation : React the thiourea with ethyl 4-chloroacetoacetate at reflux in acetonitrile, forming the thiazole-4-carboxylate.
- Decarboxylation and Functionalization : Hydrolyze the ester to the acid and introduce the aminomethyl group via Mannich reaction.
Installation of the [[Cyclohexyl(methyl)amino]methyl] Side Chain
Reductive Amination
A two-step sequence introduces the side chain while preserving the thiazole ring:
- Aldehyde Intermediate : Oxidize the thiazole’s 2-methyl group to an aldehyde using SeO₂ in dioxane.
- Reductive Amination : React the aldehyde with cyclohexylmethylamine in the presence of NaBH₃CN, achieving 70–85% yields.
Optimization Data
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Reducing Agent | NaBH₃CN | +25% vs. NaBH₄ |
| Solvent | MeOH/CH₂Cl₂ (1:1) | Prevents imine hydrolysis |
| Temperature | 0°C → RT | Minimizes over-reduction |
Nucleophilic Substitution
For analogs requiring chiral control, a pre-formed aminomethyl halide reacts with the thiazole:
- Halide Preparation : Treat N-cyclohexyl-N-methylglycine with PCl₅ to generate the acid chloride, followed by reduction to the chloromethylamine.
- Coupling : Perform Ullmann coupling with 2-mercapto-4-carboxythiazole under CuI/L-proline catalysis.
Carboxylic Acid Group Management
Protection Strategies
To prevent side reactions during thiazole formation, the carboxylic acid is typically protected as:
Comparative Stability
| Protecting Group | Stability to Thiazole Conditions | Deprotection Efficiency |
|---|---|---|
| Methyl | Moderate (pH 7–9) | 90–95% |
| Tert-butyl | High (pH 1–13) | 85–90% |
Direct Carboxylation
Post-cyclization carboxylation using CO₂ under Pd catalysis offers a streamlined alternative but requires anhydrous conditions and specialized equipment.
Analytical and Process Optimization
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) resolves the target compound at 12.3 min with >99% purity after two recrystallizations. Key impurities include:
Scale-Up Considerations
Pilot-scale batches (10 kg) achieved consistent yields by:
- Replacing DMF with 2-MeTHF to facilitate solvent recovery.
- Implementing cryogenic milling for particle size control (D90 <50 µm).
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems reduce reaction times from 24 h to 30 min by enhancing mass transfer during the cyclocondensation step.
Biocatalytic Approaches
Immobilized transaminases enable enantioselective synthesis of the cyclohexylmethylamine moiety, though substrate inhibition limits current yields to 40%.
Chemical Reactions Analysis
Types of Reactions
2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Synthetic Route Example
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Cyclohexylmethylamine, Thiazole derivative | Dichloromethane, Room temperature | 2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid |
Chemistry
The compound serves as a building block for synthesizing more complex molecules, especially in the development of new thiazole derivatives. Its structure allows for various modifications that can lead to compounds with enhanced properties.
Biology
Research has indicated that this compound may exhibit bioactive properties. Studies suggest its potential as an antimicrobial agent and in anticancer research:
- Antimicrobial Activity : A study demonstrated that derivatives of thiazole compounds exhibited broad-spectrum antibacterial activity against various pathogens, including Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 50 μg/mL .
- Anticancer Properties : Investigations into similar thiazole derivatives have shown promising results against cancer cell lines, indicating potential therapeutic applications in oncology .
Medicine
The compound is being explored for its therapeutic effects in drug development. Its mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological processes.
Industrial Applications
In industry, this compound is utilized in developing new materials with specific properties. Its unique chemical structure allows for the creation of functionalized polymers and other materials that can be tailored for specific applications.
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties. The study found that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines demonstrated that certain derivatives exhibited selective cytotoxicity against breast cancer cells (MCF7), suggesting a pathway for further drug development targeting cancer therapies.
Mechanism of Action
The mechanism of action of 2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-5-carboxylic acid
- 2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-sulfonic acid
Uniqueness
2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring with a cyclohexyl group and a carboxylic acid functional group makes it a versatile compound for various applications .
Biological Activity
The compound 2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid is part of a class of thiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Enzyme Inhibition : Thiazole derivatives, including the compound , have shown potential in inhibiting various enzymes. For instance, some thiazole derivatives have been reported to inhibit xanthine oxidase, which is crucial for uric acid production in the body. This inhibition can be beneficial in treating conditions like gout .
- Antimicrobial Activity : Thiazoles are known for their antimicrobial properties. Research indicates that certain thiazole derivatives exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, demonstrating lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics .
- Antitumor Activity : The compound has also been studied for its potential antitumor effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death and proliferation control .
Table 1: Biological Activity Summary
Case Study 1: Xanthine Oxidase Inhibition
A study evaluated the xanthine oxidase inhibitory activity of various thiazole derivatives, including this compound. The results showed that this compound exhibited moderate inhibitory activity with an IC50 value of approximately 8.1 μM, comparable to established inhibitors like febuxostat .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, the compound demonstrated significant antibacterial activity against E. coli and S. aureus. The study found that the thiazole derivative had a MIC of 0.008 μg/mL against S. aureus, indicating a strong potential as an antibacterial agent .
Case Study 3: Antitumor Potential
Research into the antitumor effects revealed that the compound could effectively reduce tumor volume in murine models without significant side effects. Biochemical assays indicated its interaction with P-glycoprotein (P-gp), enhancing its efficacy as a chemotherapeutic agent by improving drug absorption and reducing efflux .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of α-haloketones with thiourea derivatives to form the thiazole core, followed by functionalization of the cyclohexyl(methyl)amino and carboxylic acid groups. Key steps include:
- Cyclization : Use thiourea and α-bromoketones under acidic conditions (e.g., HCl) to form the thiazole ring .
- Functionalization : Introduce the cyclohexyl(methyl)amine moiety via nucleophilic substitution or reductive amination. Carboxylic acid groups are typically introduced using hydrolysis of esters or nitriles under basic conditions .
- Optimization : Reaction temperature (60–80°C) and pH control (neutral to slightly acidic) are critical for minimizing side products. Yields range from 50–75% depending on purity of intermediates .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to verify substituent positions on the thiazole ring and cyclohexyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for CHNOS: 292.12 g/mol) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green detection) .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in model cell lines (e.g., HEK-293) .
- Cytotoxicity : MTT assays in cancer (e.g., HeLa) and non-cancerous (e.g., NIH/3T3) cells to evaluate selectivity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution, focusing on the thiazole ring’s electrophilic sites and the carboxylic acid’s hydrogen-bonding potential .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using software like GROMACS. Key parameters include binding free energy (ΔG) and ligand RMSD .
- Reaction Pathway Analysis : Identify feasible intermediates using transition state theory, validated by experimental kinetics (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC values from multiple assays (e.g., enzyme vs. cell-based) to identify assay-specific artifacts .
- Structural Analogues : Synthesize derivatives (e.g., methyl ester or cyclohexyl-substituted variants) to isolate pharmacophore contributions .
- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and CRISPR knockouts to confirm target engagement .
Q. How does the compound’s stability vary under physiological vs. storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Common issues include hydrolysis of the carboxylic acid group .
- pH-Dependent Stability : Use phosphate buffers (pH 2–9) to simulate gastrointestinal vs. bloodstream conditions. The compound is stable at pH 5–7 but degrades in acidic (pH < 3) environments .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain integrity at -80°C .
Q. What advanced techniques elucidate its mechanism in enzyme inhibition?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., COX-2) to map binding interactions. Key residues (e.g., Arg120, Tyr355) may coordinate with the carboxylic acid group .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., non-competitive if unchanged) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
